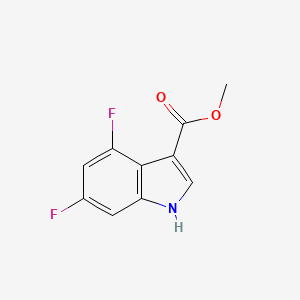

Methyl 4,6-difluoro-1H-indole-3-carboxylate

Description

Methyl 4,6-difluoro-1H-indole-3-carboxylate is a fluorinated indole derivative characterized by fluorine atoms at positions 4 and 6 of the indole ring and a methyl ester group at position 2. Fluorination at specific positions modulates electronic properties, solubility, and metabolic stability, making these compounds valuable for drug discovery .

Properties

Molecular Formula |

C10H7F2NO2 |

|---|---|

Molecular Weight |

211.16 g/mol |

IUPAC Name |

methyl 4,6-difluoro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H7F2NO2/c1-15-10(14)6-4-13-8-3-5(11)2-7(12)9(6)8/h2-4,13H,1H3 |

InChI Key |

DDUDUJPRPIWKQI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-difluoro-1H-indole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoroindole and methyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4,6-difluoroindole is reacted with methyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The ester group at C3 and fluorine substituents at C4/C6 influence the reactivity of the indole core.

Iodination at C5

Methyl indole-3-carboxylate derivatives undergo regioselective iodination at C5 under specific conditions. For example:

-

Reagents : N-Iodosuccinimide (NIS) and BF₃·Et₂O in dichloromethane (DCM) .

-

Outcome : Formation of 5-iodo derivatives (e.g., methyl 6-chloro-5-iodo-1H-indole-3-carboxylate) .

-

Mechanism : Fluorine’s electron-withdrawing effect at C4/C6 likely directs iodination to the electron-rich C5 position.

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Methyl indole-3-carboxylate | 5-Iodo-methyl indole-3-carboxylate | 69% | NIS, BF₃·Et₂O, DCM, rt |

Pd-Catalyzed C–H Functionalization

The C3-carboxylate group can act as a directing group for transition-metal-catalyzed C–H bond activation:

C4/C5 Arylation

Pd(II)-catalyzed arylation of NH-free indoles with aryl iodides is feasible under acidic conditions (e.g., TFA as an additive) :

-

Example : 3-Acetylindole undergoes C4-arylation followed by 3,2-acetyl migration .

-

Relevance : The methyl carboxylate group in the target compound may similarly direct arylation at C4 or C5, depending on steric and electronic effects of fluorine substituents.

Decarboxylative Arylation

Indole-3-carboxylic acids undergo Pd-catalyzed decarboxylation to form indole intermediates, which then participate in C–H arylation . Hydrolysis of the methyl ester to the acid (via NaOH/H₂O) could enable this pathway.

Ester Hydrolysis

-

Conditions : Aqueous NaOH or LiOH in THF/MeOH.

-

Product : 4,6-Difluoro-1H-indole-3-carboxylic acid.

-

Downstream Use : The free acid could serve as a precursor for amides or decarboxylation reactions.

Knoevenagel Condensation

Indole-3-carboxaldehydes undergo Knoevenagel reactions with active methylene compounds (e.g., malononitrile) . While the methyl ester is not directly reactive here, its hydrolysis to the aldehyde (via reduction or oxidation) could enable such transformations.

Nucleophilic Substitution

Biological Activity

While not directly studied for this compound, structurally similar indole-3-carboxylates exhibit:

-

Anticancer Activity : Methyl 5-(1H-indol-3-ylselanyl)-1H-benzo[d]imidazol-2-ylcarbamate shows antiproliferative effects .

-

Anticholinesterase Activity : Ferrocene-indole hybrids demonstrate moderate activity .

Key Challenges & Research Gaps

-

No direct reports on methyl 4,6-difluoro-1H-indole-3-carboxylate exist in the literature reviewed.

-

Fluorine’s impact on regioselectivity in C–H functionalization remains underexplored.

-

Synthetic routes to access this compound (e.g., Vilsmeier-Haack formylation followed by esterification) need validation .

Note : Experimental validation is critical for confirming these hypothesized pathways. Priority should be given to iodination and Pd-catalyzed C–H activation , as these are well-documented for analogous systems.

Scientific Research Applications

Methyl 4,6-difluoro-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4,6-difluoro-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Functional Group Flexibility : The brominated analog (CAS 1638763-46-8) serves as a versatile intermediate for Suzuki-Miyaura couplings, whereas the trifluoromethyl derivative (CAS 155134-38-6) offers improved metabolic stability in drug design .

- Ester Group Influence : Methyl esters (e.g., target compound) generally exhibit higher crystallinity than ethyl esters, facilitating structural characterization via X-ray crystallography .

Biological Activity

Methyl 4,6-difluoro-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of two fluorine atoms on the 4 and 6 positions of the indole ring, shows promise in various fields including medicinal chemistry, pharmacology, and biochemistry. This article presents a detailed overview of the biological activity of this compound, supported by data tables and research findings.

The indole ring structure allows this compound to interact with various biological receptors, enzymes, and proteins. The presence of fluorine enhances the compound's stability and bioavailability, making it a candidate for drug development. The compound can undergo several chemical reactions:

- Electrophilic Substitution : The electron-rich nature of the indole ring makes it highly reactive.

- Nucleophilic Substitution : Fluorine atoms can be replaced by nucleophiles.

- Oxidation and Reduction : It can form different functional groups through redox reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

This table summarizes the MIC values observed for different bacterial strains, indicating a promising antimicrobial profile.

Anticancer Activity

This compound has been evaluated for its anticancer properties in various cancer cell lines. A case study demonstrated its cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50) |

|---|---|---|

| MCF-7 | 5.88 | Doxorubicin: 19.51 |

| A549 | 2.81 | Doxorubicin: 23.61 |

The data indicates that this compound is more potent than the standard chemotherapeutic agent Doxorubicin against these cell lines .

Mechanism of Anticancer Activity

The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways associated with cancer growth. Specifically, it has been shown to affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates good absorption and bioavailability when administered orally. Studies have shown that modifications in its structure can enhance solubility and permeability across biological membranes, which are critical factors for effective drug design .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of Methyl 4,6-difluoro-1H-indole-3-carboxylate when addressing fluorination regioselectivity?

- Methodological Answer : Fluorination regioselectivity in indole derivatives often requires careful control of reaction conditions. For example, in analogous compounds like ethyl-5-fluoroindole-2-carboxylate, sodium ethoxide-mediated reactions under reflux (190°C in DMSO) achieved moderate yields (37.5%) while minimizing side products . Optimizing stoichiometry (e.g., excess fluorinating agents) and temperature gradients can improve regioselectivity. Column chromatography (cyclohexane/ethyl acetate eluent) is effective for isolating the target compound from byproducts .

Q. What analytical techniques confirm the structural integrity of this compound, particularly fluorine positioning?

- Methodological Answer :

- NMR Spectroscopy : NMR (e.g., δ -68.47 ppm in CDCl) resolves fluorine environments, while and NMR identify substitution patterns on the indole ring .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve ambiguities in fluorine positioning by analyzing electron density maps .

- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H] with <2 ppm error) .

Q. What purification strategies are recommended for this compound given its solubility limitations?

- Methodological Answer :

- Column Chromatography : Use gradient elution with non-polar to polar solvent systems (e.g., cyclohexane/ethyl acetate) to separate fluorinated byproducts .

- Recrystallization : Solvent pairs like DCM/hexane can exploit temperature-dependent solubility differences .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., C-3 carboxylate vs. fluorinated C-4/C-6). Input structural data from crystallography (via SHELX-refined coordinates) improves accuracy . For example, fluorine’s electron-withdrawing effect may deactivate the indole ring, directing nucleophiles to specific positions .

Q. What experimental evidence supports the electronic effects of 4,6-difluoro substitution on the indole ring?

- Methodological Answer :

- NMR Chemical Shifts : Fluorine atoms at C-4 and C-6 deshield adjacent protons (e.g., H-5 and H-7 in similar compounds show upfield/downfield shifts due to electron withdrawal) .

- IR Spectroscopy : Stretching frequencies (e.g., C-F bonds at ~1095 cm) correlate with bond polarization .

- X-ray Data : Bond length alterations (e.g., shortened C-F vs. C-H bonds) confirm electronic perturbations .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated indole carboxylates?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., non-fluorinated analogs) to isolate fluorine-specific effects .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing F with Cl or CH) to identify pharmacophoric groups .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem bioactivity entries) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.